molecular formula C17H16F2N2O4S B2451943 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954637-69-5

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No.: B2451943
CAS No.: 954637-69-5
M. Wt: 382.38
InChI Key: LHQVSPSLABOHSZ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure, which includes fluorine atoms, an oxazolidinone ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of p-tolylamine with an appropriate carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluorobenzenesulfonamide: Lacks the oxazolidinone ring and p-tolyl group.

    N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide: Lacks the fluorine atoms.

Uniqueness

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the oxazolidinone ring, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2,4-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c1-11-2-5-13(6-3-11)21-10-14(25-17(21)22)9-20-26(23,24)16-7-4-12(18)8-15(16)19/h2-8,14,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQVSPSLABOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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